Abz-GIVRAK(Dnp)

Description

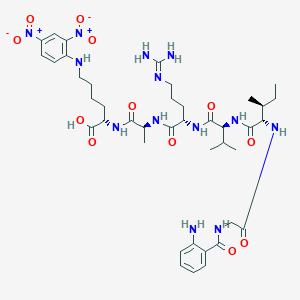

The exact mass of the compound Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH is 927.45626443 g/mol and the complexity rating of the compound is 1700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Abz-GIVRAK(Dnp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Abz-GIVRAK(Dnp) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDPRCWUGMJJJZ-PLPDKLJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H61N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

928.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Abz-GIVRAK(Dnp): A Technical Guide to a Highly Selective Fluorogenic Substrate for Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic substrate Abz-GIVRAK(Dnp), a highly efficient and selective tool for the characterization of cathepsin B activity. Cathepsin B is a lysosomal cysteine protease implicated in numerous physiological and pathological processes, including protein turnover, apoptosis, and cancer metastasis. Accurate measurement of its enzymatic activity is crucial for basic research and the development of therapeutic inhibitors.

Principle of Action: FRET-Based Detection

Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate that operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence GIVRAK (Gly-Ile-Val-Arg-Ala-Lys) is flanked by two critical moieties:

-

Abz (2-aminobenzoyl): A fluorescent donor group.

-

Dnp (2,4-dinitrophenyl): A quenching acceptor group.

In the intact peptide, the close proximity of Abz and Dnp allows the Dnp moiety to quench the fluorescence emitted by the Abz group. Upon cleavage by cathepsin B, the Abz-containing fragment is liberated from the Dnp quencher. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to cathepsin B activity.[1]

The cleavage of Abz-GIVRAK(Dnp) by cathepsin B releases a fluorescent product that can be monitored, making it a valuable tool for studying the enzyme's activity.[2][3]

Caption: Mechanism of Abz-GIVRAK(Dnp) cleavage and fluorescence generation.

Biochemical Properties and Kinetic Data

Abz-GIVRAK(Dnp) is recognized as one of the most efficient substrates for cathepsin B, demonstrating high selectivity over other lysosomal cysteine proteases.[1] The dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B is most efficient under acidic conditions, with an optimal pH around 5.4.[4]

Kinetic Parameters

The following table summarizes the kinetic constants for the hydrolysis of Abz-GIVRAK(Dnp) by human cathepsin B under various pH conditions. This substrate is primarily used to measure the dipeptidyl carboxypeptidase activity of the enzyme.

| Parameter | Value | pH | Conditions | Reference |

| K_m_ | 5.9 µM | 4.5 | Assay performed with free carboxylate of the P2' amino acid. | [5] |

| 15 µM | 4.6 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| 51 µM | 5.5 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| 156 µM | 7.2 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| k_cat_ | 43 s⁻¹ | 4.5 | Assay performed with free carboxylate of the P2' amino acid. | [5] |

| 100 s⁻¹ | 4.6 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| 252 s⁻¹ | 5.5 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| 12 s⁻¹ | 7.2 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| k_cat_/K_m_ | 7288 mM⁻¹s⁻¹ | 4.5 | Assay performed with free carboxylate of the P2' amino acid. | [5] |

| 6.7 x 10⁶ M⁻¹s⁻¹ | 4.6 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| 4.9 x 10⁶ M⁻¹s⁻¹ | 5.5 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] | |

| 0.08 x 10⁶ M⁻¹s⁻¹ | 7.2 | Substrate: Abz-GIVRAK(Dnp)-OH | [4] |

Experimental Protocols

This section provides a detailed methodology for a standard cathepsin B activity assay and a workflow for screening potential inhibitors.

Cathepsin B Activity Assay

This protocol is a general guideline for measuring cathepsin B activity in purified enzyme preparations or biological lysates using a 96-well plate fluorometer.

Materials:

-

Recombinant Human Cathepsin B

-

Abz-GIVRAK(Dnp) substrate

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, 0.1% Brij-35, pH 5.5

-

Black, flat-bottom 96-well microplate

-

Fluorometric plate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Enzyme Activation:

-

Dilute recombinant cathepsin B to 10 µg/mL in Activation Buffer.

-

Incubate at room temperature (25°C) for 15 minutes to ensure the active site cysteine is reduced.

-

-

Working Solutions Preparation:

-

Enzyme Solution: Further dilute the activated cathepsin B to a final concentration of 0.2-0.5 ng/µL in Assay Buffer. The optimal concentration should be determined empirically.

-

Substrate Solution: Prepare a 20 µM working solution of Abz-GIVRAK(Dnp) in Assay Buffer. Protect from light.

-

-

Assay Execution:

-

To each well of the 96-well plate, add 50 µL of the Enzyme Solution.

-

Include control wells:

-

Substrate Blank: 50 µL of Assay Buffer without enzyme.

-

Inhibitor Control (Optional): 50 µL of Enzyme Solution pre-incubated with a known cathepsin B inhibitor (e.g., CA-074).

-

-

Initiate the reaction by adding 50 µL of the 20 µM Substrate Solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 10 µM.

-

Immediately place the plate in the fluorometer.

-

-

Data Acquisition:

-

Measure the increase in fluorescence in kinetic mode for 5-10 minutes at 37°C. Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.

-

The rate of reaction (RFU/min) is calculated from the linear portion of the progress curve.

-

Inhibitor Screening Workflow

The Abz-GIVRAK(Dnp) substrate is an excellent tool for high-throughput screening of cathepsin B inhibitors.

Caption: A typical workflow for screening cathepsin B inhibitors.

Role in Cellular Signaling Pathways

Cathepsin B is a key player in several signaling cascades, particularly those leading to apoptosis and cancer metastasis. Its subcellular localization dictates its function.

Cathepsin B in TNF-α Induced Apoptosis

In response to certain stimuli like Tumor Necrosis Factor-alpha (TNF-α), lysosomal membrane permeabilization can occur, leading to the release of cathepsin B into the cytosol.[6] Cytosolic cathepsin B can then cleave the pro-apoptotic protein Bid into its truncated form, tBid.[7] tBid translocates to the mitochondria, inducing the release of cytochrome c and initiating the caspase cascade, ultimately leading to programmed cell death.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cathepsin B Acts as a Dominant Execution Protease in Tumor Cell Apoptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of cathepsin B-mediated apoptosis in fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Abz-GIVRAK(Dnp): A Fluorogenic Substrate for Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abz-GIVRAK(Dnp) is a highly sensitive and selective fluorogenic peptide substrate developed for the specific detection of Cathepsin B activity. This technical guide provides a comprehensive overview of its chemical structure, properties, and mechanism of action. Detailed experimental protocols for its use in enzymatic assays, alongside a summary of key quantitative data, are presented to facilitate its application in research and drug discovery. Furthermore, this document explores the relevant signaling pathways in which Cathepsin B is implicated, offering context for the utility of Abz-GIVRAK(Dnp) in studying various physiological and pathological processes.

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. Its dysregulation has been implicated in a variety of diseases, including cancer, arthritis, and neurodegenerative disorders. Therefore, the accurate and sensitive measurement of Cathepsin B activity is paramount for both basic research and the development of therapeutic inhibitors. Abz-GIVRAK(Dnp) is a specialized tool for this purpose, designed as a Fluorescence Resonance Energy Transfer (FRET) substrate. Its sequence, Gly-Ile-Val-Arg-Ala-Lys, is specifically recognized and cleaved by Cathepsin B.

Chemical Structure and Properties

Abz-GIVRAK(Dnp) is a heptapeptide with the N-terminus modified with an ortho-aminobenzoyl (Abz) group, which acts as a fluorophore. The lysine (Lys) side chain is derivatized with a 2,4-dinitrophenyl (Dnp) group, which functions as a quencher.

Due to the absence of a publicly available, definitive chemical structure diagram for Abz-GIVRAK(Dnp), the following is a representative structure of a FRET peptide illustrating the general principle of a fluorophore (like Abz) and a quencher (like Dnp) attached to a peptide backbone.

Caption: Illustrative structure of a FRET peptide.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₁H₆₁N₁₃O₁₂ |

| Molecular Weight | 928.02 g/mol |

| CAS Number | 827044-38-2 |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The functionality of Abz-GIVRAK(Dnp) is based on the principle of FRET. In the intact peptide, the close proximity of the Abz fluorophore and the Dnp quencher allows for the non-radiative transfer of energy from the excited fluorophore to the quencher. This results in the quenching of the Abz group's fluorescence.

Upon the introduction of active Cathepsin B, the enzyme recognizes and cleaves the peptide bond between the Arginine (Arg) and Alanine (Ala) residues. This cleavage separates the Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of the Abz group, which can be monitored in real-time.

Caption: Mechanism of action of Abz-GIVRAK(Dnp).

Quantitative Data

The kinetic parameters of Abz-GIVRAK(Dnp) with human Cathepsin B and its selectivity over other related proteases are summarized below.

| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (mM⁻¹s⁻¹) |

| Human Cathepsin B | 5.9 | 43 | 7288 |

| Cathepsin K | - | - | 133.3 |

| Cathepsin L | - | - | 100 |

| Cathepsin V | - | - | 32 |

| Cathepsin X | - | - | 17 |

| Cruzain | - | - | 75 |

Data sourced from commercially available datasheets.

Experimental Protocols

The following provides a general protocol for a Cathepsin B activity assay using a fluorogenic substrate like Abz-GIVRAK(Dnp). This should be optimized for specific experimental conditions.

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer. A common buffer for Cathepsin B activity is 50 mM sodium acetate, 1 mM EDTA, and 2.5 mM DTT, with the pH adjusted to 5.5.

-

Substrate Stock Solution: Dissolve Abz-GIVRAK(Dnp) in DMSO to prepare a stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a solution of purified Cathepsin B in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Inhibitor Solution (for control): Prepare a stock solution of a known Cathepsin B inhibitor (e.g., CA-074) in an appropriate solvent (e.g., DMSO).

Assay Procedure

Caption: General workflow for a Cathepsin B activity assay.

-

Plate Setup: Add 50 µL of assay buffer to the wells of a black 96-well microplate.

-

Enzyme/Sample Addition: Add a defined volume of the Cathepsin B solution or the experimental sample to the wells. For negative controls, add assay buffer instead of the enzyme. For inhibitor controls, add the inhibitor to the respective wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate to the assay temperature.

-

Reaction Initiation: Prepare a working solution of Abz-GIVRAK(Dnp) by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range). Add this working solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. Typical excitation and emission wavelengths for the Abz/Dnp pair are 320 nm and 420 nm, respectively.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Compare the velocities of the experimental samples to the controls.

Cathepsin B Signaling Pathways

Abz-GIVRAK(Dnp) is a valuable tool for investigating the roles of Cathepsin B in various cellular processes. Cathepsin B has been shown to be involved in several key signaling pathways.

Caption: Key signaling pathways involving Cathepsin B.

-

Apoptosis: Cathepsin B can be released from the lysosome into the cytoplasm, where it can cleave Bid, a pro-apoptotic protein, and activate caspases, leading to programmed cell death.

-

Autophagy: As a key lysosomal protease, Cathepsin B is integral to the degradation of cellular components during autophagy.

-

Cancer Progression: In the tumor microenvironment, secreted Cathepsin B can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis. It can also activate growth factors like TGF-β and influence signaling pathways such as the PI3K/Akt pathway, promoting tumor growth and survival.

Conclusion

Abz-GIVRAK(Dnp) is a robust and specific tool for the quantitative analysis of Cathepsin B activity. Its high sensitivity and selectivity make it an invaluable reagent for researchers in academia and the pharmaceutical industry. The detailed protocols and pathway information provided in this guide are intended to support the effective application of this substrate in advancing our understanding of the physiological and pathological roles of Cathepsin B and in the pursuit of novel therapeutic strategies.

The Role of Abz and Dnp in Fluorogenic Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the functional roles of 2-aminobenzoyl (Abz) and 2,4-dinitrophenyl (Dnp) in the design and application of fluorogenic peptide substrates. These substrates are pivotal tools for the continuous monitoring of enzyme activity, particularly proteases, which are critical targets in numerous areas of biomedical research and drug development.

Core Principles: The Abz-Dnp FRET Pair

Fluorogenic peptide substrates incorporating the Abz-Dnp pair operate on the principle of Fluorescence Resonance Energy Transfer (FRET). In this system, Abz functions as the fluorophore (the donor) and Dnp acts as the quencher (the acceptor).

-

2-Aminobenzoyl (Abz) as the Fluorophore: Abz, also known as anthraniloyl, is a fluorescent group that is typically attached to the N-terminus of a peptide substrate. When excited by light at its optimal wavelength, it emits fluorescent light at a longer wavelength.

-

2,4-Dinitrophenyl (Dnp) as the Quencher: The Dnp group is a non-fluorescent chromophore that can efficiently absorb the energy emitted by the Abz fluorophore.[1] It is usually incorporated into the peptide sequence by attachment to the side chain of an amino acid, such as lysine or diaminopropionic acid.

The mechanism relies on the proximity of the Abz and Dnp moieties within the intact peptide substrate. When they are close to each other (typically within 1-10 nm), the energy from the excited Abz molecule is transferred non-radiatively to the Dnp molecule, which dissipates the energy as heat.[2] This energy transfer effectively "quenches" the fluorescence of Abz.

Upon enzymatic cleavage of a specific peptide bond between the Abz and Dnp groups, the fluorophore and quencher are separated. This separation disrupts the FRET process, preventing the quenching of Abz. Consequently, the Abz group can emit its characteristic fluorescence upon excitation, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of enzymatic activity.[3]

Quantitative Data

The efficiency and sensitivity of Abz-Dnp substrates are defined by their spectroscopic and kinetic properties.

Spectroscopic Properties

The spectral overlap between the emission of the donor (Abz) and the absorption of the acceptor (Dnp) is crucial for efficient FRET.

| Moiety | Type | Excitation (λex) | Emission (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (ΦF) |

| Abz | Fluorophore | ~320 nm[2] | ~420 nm[2] | 2,300 M⁻¹cm⁻¹ at 316 nm[1] | 0.60[1] |

| Dnp | Quencher | ~363 nm[1] | N/A | Not specified | N/A |

Note: The Dnp group has a prominent absorption shoulder that extends towards 410 nm, which overlaps well with the emission spectrum of Abz.[1]

Kinetic Parameters for Enzyme-Substrate Pairs

The Michaelis constant (Kₘ) and the catalytic rate constant (kcat) are key indicators of an enzyme's affinity for and turnover rate of a substrate. The specificity constant (kcat/Kₘ) is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate Sequence | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |

| Angiotensin-Converting Enzyme (ACE) | Abz-FRK(Dnp)P-OH | 4.0[4][5] | 210[4][5] | 52.6[6] |

| Angiotensin-Converting Enzyme (ACE) C-domain | Abz-LFK(Dnp)-OH | Not specified | Not specified | 36.7[6] |

| Angiotensin-Converting Enzyme (ACE) N-domain | Abz-LFK(Dnp)-OH | Not specified | Not specified | 0.51[6] |

| Neprilysin (NEP) | Abz-DRRL-EDDnp | 2.8 | 0.088 | 0.031 |

| Neprilysin (NEP) | Abz-DRRF-EDDnp | 5.0 | 0.117 | 0.023 |

*Note: These substrates use EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) as the quencher, which is a derivative of Dnp.

Experimental Protocols

Detailed methodologies are essential for the successful application of Abz-Dnp substrates in enzyme assays.

General Protocol for a Protease Assay

This protocol provides a general workflow for measuring protease activity. Specific concentrations, buffer components, and incubation times should be optimized for each enzyme-substrate pair.

Specific Protocol: Angiotensin-Converting Enzyme (ACE) Assay

This protocol is adapted for the measurement of somatic ACE activity using the substrate Abz-FRK(Dnp)P-OH.[6]

-

Reagent Preparation :

-

Assay Buffer : 0.1 M Tris-HCl, pH 7.0, containing 50 mM NaCl and 10 µM ZnCl₂.

-

Substrate Stock : Prepare a 1 mM stock solution of Abz-FRK(Dnp)P-OH in DMSO.

-

Enzyme : Dilute purified ACE or biological sample (e.g., plasma, tissue homogenate) in the assay buffer.

-

-

Assay Procedure :

-

The assay can be performed in a fluorometer cuvette or a 96-well microplate.

-

To a final volume of 1.0 mL (for cuvettes) or 200 µL (for plates), add the assay buffer.

-

Add the substrate from the stock solution to a final concentration of 10 µM.

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding a small volume of the enzyme preparation (e.g., 1-5 µL of plasma).

-

-

Fluorescence Measurement :

-

Continuously record the increase in fluorescence intensity at 37°C.

-

Set the excitation wavelength (λex) to 320 nm and the emission wavelength (λem) to 420 nm.

-

-

Data Analysis :

-

Determine the initial rate of hydrolysis (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic parameter determination (Kₘ, kcat), repeat the assay with varying substrate concentrations (e.g., 1-128 µM) and fit the initial rates to the Michaelis-Menten equation.

-

Specific Protocol: Sortase A Assay

This protocol describes a typical assay for Staphylococcus aureus Sortase A (SrtA) using the substrate Abz-LPETG-Dap(Dnp)-NH₂.

-

Reagent Preparation :

-

Assay Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂.

-

Substrate Stock : Prepare a stock solution of Abz-LPETG-Dap(Dnp)-NH₂ in DMSO.

-

Nucleophile Stock : Prepare a stock solution of Triglycine (GGG) in assay buffer.

-

Enzyme : Dilute purified SrtA to the desired concentration in assay buffer.

-

-

Assay Procedure (96-well plate format) :

-

In each well, prepare a master mix containing assay buffer, Triglycine, and the Abz-LPETG-Dap(Dnp)-NH₂ substrate.

-

Add any test compounds (inhibitors) or vehicle control (DMSO) to the appropriate wells.

-

Initiate the reaction by adding the diluted SrtA enzyme to all wells except the "blank" or "no enzyme" controls.

-

The final reaction volume is typically 50-100 µL.

-

-

Fluorescence Measurement :

-

Incubate the plate at 30°C or 37°C for a set period (e.g., 30-60 minutes) or monitor kinetically.

-

Measure the fluorescence with excitation at ~320 nm and emission at ~420 nm.

-

-

Data Analysis :

-

Subtract the background fluorescence from the "blank" wells.

-

Calculate the reaction rate or the percent inhibition for screening assays.

-

Applications in Research and Drug Development

The Abz-Dnp system is a versatile tool with numerous applications:

-

Enzyme Kinetics : Precisely determining Kₘ, kcat, and kcat/Kₘ values to characterize enzyme behavior.[4][5]

-

High-Throughput Screening (HTS) : Screening large compound libraries to identify potential enzyme inhibitors for drug discovery.

-

Substrate Specificity Profiling : Using libraries of peptides with varying sequences to determine the substrate preferences of proteases.[6]

-

Diagnostics : Measuring enzyme activity in biological samples such as plasma or tissue homogenates for clinical research.[6]

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bachem.com [bachem.com]

- 3. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innopep.com [innopep.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to Internally Quenched Fluorescent Peptides

For Researchers, Scientists, and Drug Development Professionals

Internally quenched fluorescent (IQF) peptides, also known as FRET peptides, are powerful tools for studying a wide range of biological processes, including enzyme activity, protein-protein interactions, and nucleic acid hybridization.[1][2] This guide provides a comprehensive overview of the core principles, design considerations, experimental protocols, and applications of IQF peptides.

Core Principles of Internally Quenched Fluorescent Peptides

IQF peptides operate on the principle of Förster Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules, a fluorescent donor and a quencher.[1] In an intact IQF peptide, the donor and quencher are in close proximity (typically 1-10 nm), leading to the quenching of the donor's fluorescence emission.[1] This quenching occurs because the emission spectrum of the donor overlaps with the absorption spectrum of the quencher, allowing for non-radiative energy transfer.[3][4]

When the peptide backbone is cleaved by a specific enzyme, such as a protease, the donor and quencher are separated. This separation disrupts FRET, resulting in an increase in the donor's fluorescence intensity.[4] The rate of this fluorescence increase is directly proportional to the rate of enzymatic cleavage, allowing for real-time monitoring of enzyme activity.[5]

Design and Synthesis of IQF Peptides

The design of an effective IQF peptide requires careful consideration of several factors:

-

Fluorophore-Quencher Pair: The selection of the donor and quencher is critical. The donor's emission spectrum must overlap significantly with the quencher's absorption spectrum for efficient FRET to occur.[3][4] The choice of the pair also depends on the desired excitation and emission wavelengths for the specific application and instrumentation.

-

Peptide Sequence: The peptide sequence is designed to be a specific substrate for the enzyme of interest.[6] The length of the peptide is also a crucial factor as the efficiency of energy transfer is distance-dependent.[2]

-

Attachment of Dyes: The fluorophore and quencher can be attached to the N-terminus, C-terminus, or internal amino acid residues of the peptide.[2][7] The most common method involves conjugation to the N-terminus and an internal lysine residue.[8]

The synthesis of IQF peptides is typically performed using solid-phase peptide synthesis (SPPS).[6] This method allows for the precise incorporation of the fluorophore and quencher at specific positions within the peptide sequence.

Quantitative Data for IQF Peptides

The selection of an appropriate FRET pair is crucial for the successful design of an IQF peptide. The following table summarizes the spectral properties of commonly used fluorophore-quencher pairs.

| Donor Fluorophore | Quencher | Excitation Max (nm) | Emission Max (nm) |

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 |

| Abz (2-Aminobenzoyl) | NitroTyr (3-nitro-tyrosine) | 320 | 420 |

| Mca (7-Methoxycoumarin-4-yl)acetyl | Dnp (2,4-Dinitrophenyl) | 325 | 392 |

| Trp (Tryptophan) | Dnp (2,4-Dinitrophenyl) | 280 | 360 |

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoyl) | 340 | 490 |

| FAM (Carboxyfluorescein) | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoyl) | 492 | 517 |

| Lucifer Yellow | Dabsyl (4-(Dimethylamino)azobenzene-4'-sulfonyl) | 430 | 520 |

| 5-FAM | CPQ2™ | 494 | 522 |

| Eu(III) Chelate | QSY-7 | 340 | 613 |

Data compiled from multiple sources.[2][3][9][10][11]

The "brightness" of a fluorophore, a key factor in assay sensitivity, is determined by its molar extinction coefficient and quantum yield.[12][13]

| Fluorophore | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| sfGFP | 83,000 | 0.65 |

| mOrange2 | 58,000 | 0.60 |

| TagRFP | 100,000 | 0.48 |

| DsRed | 57,000 | 0.79 |

Data for fluorescent proteins, which can be used as FRET donors.[14]

The efficiency of an enzyme in cleaving a specific IQF peptide substrate is characterized by its kinetic parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat).[15]

| Enzyme | IQF Peptide Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| E. coli Leader Peptidase | Y(NO2)-F-S-A-S-A-L-A-K-I-K(Abz) | - | - | 71.1 |

| Caspase-1 | Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS | 11.4 | 0.79 | - |

| Trypsin | (Ac)ALRSIYSDR | - | - | 3.31 x 10⁵ |

| Trypsin | FLKSALSGHLEK | - | - | 1.29 x 10⁴ |

Data compiled from multiple sources.[11][16][17]

Key Applications and Experimental Protocols

IQF peptides are versatile tools with a wide range of applications in research and drug discovery.

Protease Activity Assays

One of the primary applications of IQF peptides is in the continuous monitoring of protease activity.[2] These assays are crucial for understanding the role of proteases in various diseases and for the screening of potential protease inhibitors.

-

Reagent Preparation:

-

Prepare a stock solution of the IQF peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare an assay buffer specific to the protease of interest. The buffer composition will vary depending on the enzyme's optimal pH and ionic strength requirements.

-

Prepare a stock solution of the purified protease in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer.

-

Add the IQF peptide substrate to each well to a final concentration typically in the low micromolar range.

-

Initiate the reaction by adding the protease to the wells. Include a negative control with no enzyme.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals over a specific time period. The excitation and emission wavelengths should be set according to the specific fluorophore used in the IQF peptide.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial rate of the reaction (V₀) is determined from the linear portion of the curve.

-

The enzyme activity can be calculated from the V₀ and the concentration of the substrate and enzyme.

-

Inhibitor Screening

IQF peptide-based assays are well-suited for high-throughput screening (HTS) of protease inhibitors, a critical step in drug discovery.[18][19]

-

Reagent Preparation:

-

Prepare reagents as described in the protease activity assay protocol.

-

Prepare a library of potential inhibitor compounds at various concentrations.

-

-

Assay Setup:

-

In a 96-well or 384-well plate, add the assay buffer, IQF peptide substrate, and the inhibitor compound to each well.

-

Initiate the reaction by adding the protease. Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time as described previously.

-

Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the inhibitor to the rate of the positive control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for promising compounds.

-

Nucleic Acid Hybridization

Fluorescently quenched oligonucleotide probes are used for the real-time detection of specific DNA or RNA sequences.[8][20] These probes are essential tools in molecular diagnostics and genetic analysis.

-

Probe Design and Synthesis:

-

Design an oligonucleotide probe with a sequence complementary to the target nucleic acid.

-

Synthesize the probe with a fluorophore at one end and a quencher at the other.

-

-

Hybridization Reaction:

-

Mix the fluorescently quenched probe with the sample containing the target nucleic acid.

-

Heat the mixture to denature the nucleic acids and then cool it to allow for hybridization of the probe to its target.

-

-

Detection:

-

Measure the fluorescence intensity. Upon hybridization, the probe undergoes a conformational change that separates the fluorophore and quencher, leading to an increase in fluorescence.

-

The intensity of the fluorescence signal is proportional to the amount of target nucleic acid in the sample.

-

Signaling Pathways and Experimental Workflows

IQF peptides are invaluable for dissecting complex biological signaling pathways, particularly those involving proteolytic cascades.

Caspase Signaling Pathway in Apoptosis

Caspases are a family of proteases that play a central role in apoptosis, or programmed cell death.[21][22] IQF peptides with caspase-specific cleavage sequences are used to monitor caspase activity and study the apoptotic pathway.[23]

Caption: Caspase signaling cascade leading to apoptosis, monitored by an IQF peptide.

Matrix Metalloproteinase (MMP) Activation

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[24] Their activity is tightly regulated, and dysregulation is implicated in diseases like cancer and arthritis. IQF peptides are used to study MMP activity and their activation pathways.[25][26]

Caption: General pathway of Matrix Metalloproteinase (MMP) activation and activity.

High-Throughput Screening Workflow

The use of IQF peptides in HTS allows for the rapid and efficient screening of large compound libraries to identify potential drug candidates.

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Conclusion

Internally quenched fluorescent peptides are a versatile and powerful technology with broad applications in basic research and drug development. Their ability to provide real-time, quantitative measurements of enzyme activity and molecular interactions makes them an indispensable tool for scientists in numerous fields. This guide has provided a comprehensive overview of the core principles, practical considerations, and key applications of IQF peptides, equipping researchers with the knowledge to effectively utilize this technology in their own work.

References

- 1. youtube.com [youtube.com]

- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 3. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FRET Systems - Biosyntan GmbH [biosyntan.de]

- 10. researchgate.net [researchgate.net]

- 11. cpcscientific.com [cpcscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 14. A Guide to Fluorescent Protein FRET Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 16. researchgate.net [researchgate.net]

- 17. Enzyme Kinetics for Complex System Enables Accurate Determination of Specificity Constants of Numerous Substrates in a Mixture by Proteomics Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

- 20. Selection of Fluorophore and Quencher Pairs for Fluorescent Nucleic Acid Hybridization Probes | Springer Nature Experiments [experiments.springernature.com]

- 21. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Physiology and pathophysiology of matrix metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

Cathepsin B Substrate Specificity and the Fluorogenic Substrate Abz-GIVRAK(Dnp): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease belonging to the papain family, encoded by the CTSB gene in humans. It plays a critical role in intracellular proteolysis and protein turnover within the acidic environment of lysosomes. However, Cathepsin B is also active at the neutral pH of the cytosol, nucleus, and extracellular space, where it is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and cardiovascular disease. This dual functionality is governed by its distinct substrate cleavage preferences at different pH levels. This technical guide provides an in-depth overview of Cathepsin B's substrate specificity, with a particular focus on the widely used fluorogenic substrate Abz-GIVRAK(Dnp).

Cathepsin B Substrate Specificity

Cathepsin B exhibits two primary modes of proteolytic activity: endopeptidase and dipeptidyl carboxypeptidase (DPCP) activity. The endopeptidase activity involves cleavage of internal peptide bonds, while the DPCP activity removes dipeptides from the C-terminus of protein substrates. The balance between these activities and the specific amino acid sequences recognized by the enzyme are highly dependent on pH.

-

Acidic pH (e.g., pH 4.6): In the acidic environment of the lysosome, Cathepsin B predominantly functions as a potent exopeptidase, specifically a dipeptidyl carboxypeptidase.

-

Neutral pH (e.g., pH 7.2): At neutral pH, as found in the cytosol and extracellular space, Cathepsin B's endopeptidase activity becomes more prominent.

The substrate specificity of Cathepsin B is determined by the interactions between the amino acid residues of the substrate and the enzyme's active site pockets, denoted as S4, S3, S2, S1, S1', S2', etc. The P1 residue of the substrate is particularly crucial for binding and cleavage. Cathepsin B generally prefers basic or hydrophobic residues at the P2 position and a small residue at the P1 position.

Commonly used substrates for assessing Cathepsin B activity include Z-Phe-Arg-AMC and Z-Arg-Arg-AMC. However, these substrates lack specificity and can be cleaved by other cysteine cathepsins such as L, K, S, and V[1][2]. A more specific substrate, Z-Nle-Lys-Arg-AMC, has been developed to monitor Cathepsin B activity over a broad pH range with higher specificity[1][2][3].

The Fluorogenic Substrate: Abz-GIVRAK(Dnp)

Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate designed to be a highly efficient and selective substrate for the dipeptidyl carboxypeptidase activity of Cathepsin B[4][5].

-

Structure: The substrate consists of the peptide sequence Gly-Ile-Val-Arg-Ala-Lys. The N-terminus is modified with a fluorescent reporter group, 2-aminobenzoyl (Abz), and the lysine (Lys) side chain is modified with a quencher group, 2,4-dinitrophenyl (Dnp).

-

Mechanism of Action: In the intact peptide, the fluorescence of the Abz group is quenched by the proximity of the Dnp group through Fluorescence Resonance Energy Transfer (FRET). Cathepsin B cleaves the peptide bond between Arginine (Arg) and Alanine (Ala) (GIVR↓AK)[6][7]. This cleavage separates the Abz fluorophore from the Dnp quencher, resulting in an increase in fluorescence that can be monitored in real-time.

Abz-GIVRAK(Dnp) is particularly useful for studying the DPCP activity of Cathepsin B, which is most prominent at acidic pH[6][7].

Quantitative Data on Cathepsin B Substrate Cleavage

The following tables summarize the kinetic parameters for the cleavage of various substrates by human Cathepsin B at different pH values.

| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | - | - | [6] |

| Abz-GIVRAK(Dnp)-OH | 5.5 | 51 | - | - | [6] |

| Abz-GIVRAK(Dnp)-OH | 7.2 | 156 | - | - | [6] |

| Z-Arg-Arg-AMC | 4.6 | 25 | - | - | [6] |

| Z-Arg-Arg-AMC | 5.5 | 40 | - | - | [6] |

| Z-Arg-Arg-AMC | 7.2 | 53 | - | - | [6] |

| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | 1,200,000 | [2] |

| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | 450,000 | [2] |

| Z-Arg-Arg-AMC | 4.6 | - | - | 200,000 | [2] |

| Z-Arg-Arg-AMC | 7.2 | - | - | 250,000 | [2] |

| Z-Phe-Arg-AMC | 4.6 | - | - | 1,800,000 | [2] |

| Z-Phe-Arg-AMC | 7.2 | - | - | 1,000,000 | [2] |

Experimental Protocols

Kinetic Assay for Cathepsin B Activity using Abz-GIVRAK(Dnp)

This protocol describes the determination of Cathepsin B kinetic parameters using the fluorogenic substrate Abz-GIVRAK(Dnp).

Materials:

-

Recombinant human Cathepsin B

-

Abz-GIVRAK(Dnp) substrate

-

Assay Buffer: 40 mM citrate phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, adjusted to the desired pH (e.g., 4.6, 5.5, or 7.2)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a stock solution of recombinant human Cathepsin B in a suitable buffer. The final concentration in the assay will depend on the enzyme's activity.

-

Substrate Preparation: Prepare a stock solution of Abz-GIVRAK(Dnp) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations for determining Km and Vmax.

-

Assay Setup:

-

To each well of a 96-well black microplate, add the desired volume of assay buffer.

-

Add the diluted substrate solutions to the wells.

-

To initiate the reaction, add a small volume of the Cathepsin B solution to each well. The final reaction volume is typically 100-200 µL.

-

Include control wells containing the substrate without the enzyme (substrate blank) and the enzyme without the substrate (enzyme blank).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time. The excitation wavelength for Abz is typically around 320 nm, and the emission wavelength is around 420 nm.

-

Record data at regular intervals (e.g., every minute) for a sufficient duration to obtain the initial reaction rates.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the experimental wells.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

-

Substrate Specificity Profiling using Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

This protocol provides a general workflow for determining the substrate specificity of Cathepsin B using a peptide library and mass spectrometry.

Materials:

-

Recombinant human Cathepsin B

-

Peptide library (e.g., a library of 14-mer peptides)

-

Assay Buffer (as described above, at desired pH values)

-

LC-MS/MS system

Procedure:

-

Enzyme-Peptide Incubation:

-

Incubate a known concentration of Cathepsin B with the peptide library at the desired pH (e.g., 4.6 and 7.2) and temperature for a specific time.

-

-

Sample Preparation for MS:

-

Quench the reaction (e.g., by adding a strong acid like TFA).

-

Desalt the peptide mixture using a suitable method (e.g., C18 spin tips).

-

Dry the samples and resuspend them in a buffer compatible with LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples into an LC-MS/MS system.

-

Separate the peptides using a reverse-phase column with a suitable gradient.

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS) to identify the peptide sequences and the cleavage sites.

-

-

Data Analysis:

-

Use bioinformatics software to identify the cleaved peptides and map the exact cleavage sites.

-

Analyze the frequency of amino acids at positions P4 to P4' surrounding the cleavage site to determine the substrate specificity profile of Cathepsin B under the tested conditions.

-

Visualizations

Cathepsin B Activity Workflow

Caption: Workflow for a Cathepsin B kinetic assay.

Abz-GIVRAK(Dnp) Cleavage Mechanism

Caption: Mechanism of Abz-GIVRAK(Dnp) cleavage.

Cathepsin B in Cancer Progression Signaling

Caption: Role of secreted Cathepsin B in cancer.

References

- 1. Cathepsin B - Wikipedia [en.wikipedia.org]

- 2. Cathepsin B in cardiovascular disease: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Detecting Cathepsin B Activity: An In-depth Technical Guide to the Fluorogenic Substrate Abz-GIVRAK(Dnp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Abz-GIVRAK(Dnp) for the sensitive and selective detection of cathepsin B activity. Cathepsin B, a lysosomal cysteine protease, is a crucial enzyme involved in various physiological processes, including protein turnover and apoptosis.[1] Its dysregulation and elevated activity in the extracellular matrix are implicated in numerous pathologies, particularly in cancer progression, where it contributes to tumor invasion and metastasis through the degradation of extracellular matrix (ECM) components.[1][2] This makes the accurate measurement of cathepsin B activity a critical aspect of research and drug development.

Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)

Abz-GIVRAK(Dnp) is an internally quenched fluorescent substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence GIVRAK is flanked by a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the Abz fluorophore results in the suppression of fluorescence.

Cathepsin B specifically cleaves the peptide bond between the arginine (R) and alanine (A) residues.[3] This cleavage separates the Abz fluorophore from the Dnp quencher, leading to a significant increase in fluorescence intensity that is directly proportional to the cathepsin B activity. This method allows for the continuous and highly sensitive monitoring of enzymatic activity.

Quantitative Data

The efficiency and selectivity of Abz-GIVRAK(Dnp) for cathepsin B have been characterized by its kinetic parameters. The substrate exhibits a preference for acidic conditions, which is consistent with the optimal pH for cathepsin B's dipeptidyl carboxypeptidase activity.[3][4]

| pH | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| 4.6 | 15 | - | - | [4] |

| 5.5 | 51 | - | - | [4] |

| 7.2 | 156 | - | - | [4] |

| - | 5.9 | 43 | 7288 | [5] |

Experimental Protocols

The following is a generalized protocol for a cathepsin B activity assay using Abz-GIVRAK(Dnp). Optimal conditions may vary depending on the specific experimental setup and sample type.

Reagents and Buffers

-

Assay Buffer: 40 mM Citrate Phosphate buffer, 1 mM EDTA, 100 mM NaCl, 5 mM DTT. Adjust pH to the desired value (e.g., 4.6 or 7.2).[3]

-

Enzyme: Purified active cathepsin B.

-

Substrate: Abz-GIVRAK(Dnp) stock solution in DMSO.

-

96-well black microplate.

-

Fluorometric plate reader.

Assay Procedure

-

Preparation: Prepare all reagents and warm the microplate to the desired reaction temperature (e.g., 25°C).

-

Enzyme Addition: Add the desired amount of active cathepsin B to each well of the 96-well plate. A typical concentration is in the ng/µL range.[3]

-

Pre-incubation: Add assay buffer to each well to bring the volume to the desired pre-substrate addition volume. Pre-incubate the plate at the reaction temperature for 10 minutes to allow the enzyme to equilibrate.[3]

-

Reaction Initiation: Add the Abz-GIVRAK(Dnp) substrate to each well to initiate the reaction. A final substrate concentration of 40 µM is commonly used.[3]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a fluorometric plate reader with excitation and emission wavelengths of approximately 320 nm and 420 nm, respectively.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of substrate cleavage is directly proportional to the cathepsin B activity in the sample.

Cathepsin B in Signaling Pathways and Disease

Cathepsin B plays a significant role in pathological processes, particularly in cancer, by contributing to the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[1] It can directly degrade ECM components like collagen IV, laminin, and fibronectin.[6][7] Furthermore, cathepsin B can indirectly promote ECM degradation by activating other proteases, such as pro-urokinase-type plasminogen activator (pro-uPA) and matrix metalloproteinases (MMPs).[1][8]

Conclusion

Abz-GIVRAK(Dnp) is a highly efficient and selective fluorogenic substrate for the quantitative determination of cathepsin B activity.[9][10] Its FRET-based mechanism provides a sensitive and continuous assay suitable for high-throughput screening and detailed kinetic studies. The ability to accurately measure cathepsin B activity is paramount for understanding its role in various diseases and for the development of novel therapeutic inhibitors. This guide provides the foundational knowledge and protocols for researchers to effectively utilize Abz-GIVRAK(Dnp) in their scientific endeavors.

References

- 1. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B Is Up-Regulated and Mediates Extracellular Matrix Degradation in Trabecular Meshwork Cells Following Phagocytic Challenge | PLOS One [journals.plos.org]

- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Degradation of extracellular-matrix proteins by human cathepsin B from normal and tumour tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Cathepsin B: A Comprehensive Technical Guide to its Core Principles and Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease belonging to the papain superfamily of peptidases. Predominantly localized in lysosomes, it plays a crucial role in intracellular protein turnover. However, its functions extend beyond simple protein degradation, with significant involvement in a myriad of physiological and pathological processes, including apoptosis, inflammation, and cancer progression. This technical guide provides an in-depth exploration of the fundamental principles of cathepsin B function, offering detailed experimental protocols, quantitative data, and visual representations of its key signaling pathways to support advanced research and therapeutic development.

Enzymatic Function and Characteristics

Cathepsin B exhibits both endopeptidase and exopeptidase (specifically carboxydipeptidase) activities, a unique feature among cathepsins.[1][2] Its enzymatic activity is highly dependent on the pH of its environment and the specific substrate.

pH Optimum

The optimal pH for cathepsin B activity varies depending on the substrate and the type of cleavage. Generally, its activity is maximal in the acidic environment of the lysosome, but it retains significant activity at neutral pH, which is relevant for its extracellular and cytosolic functions.[2]

| Substrate | Activity Type | Optimal pH | Reference |

| Z-Arg-Arg-AMC | Endopeptidase | 6.2 | [1][3] |

| Z-Phe-Arg-NHMec | Endopeptidase | 5.2 | [3] |

| Abz-GIVR↓AK(Dnp)-OH | Dipeptidyl Carboxypeptidase | 5.4 | [1] |

| Z-VR-AMC | Endopeptidase | 5.0 | [1][2] |

| Z-ER-AMC | Endopeptidase | 6.2 | [1][2] |

Kinetic Parameters

The efficiency of cathepsin B in cleaving different substrates can be compared using the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number). The catalytic efficiency is represented by the kcat/Km ratio.

| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Arg-Lys-AMC | 7.2 | - | - | Higher at 7.2 vs 4.6 | [4] |

| Z-Glu-Lys-AMC | 4.6 | - | - | Higher at 4.6 vs 7.2 | [4] |

| Z-Phe-Arg-AMC | 7.2 / 4.6 | - | - | Similar at both pHs | [4] |

| Z-FR-AMC | 6.0 | 140 | 1.8 | 1.29 x 10⁴ | [5] |

| Z-Val-Val-Arg-AMC | 7.0 | - | - | - | [5] |

Regulation of Cathepsin B Activity

The activity of cathepsin B is tightly regulated at multiple levels, including transcriptional regulation, post-translational modifications, and inhibition by endogenous inhibitors.

Endogenous Inhibitors

Cystatins are the primary endogenous inhibitors of cathepsin B. These tight, reversible binding inhibitors play a crucial role in preventing unwanted proteolytic activity, especially if cathepsin B leaks from the lysosomes into the cytosol.

Synthetic Inhibitors

A variety of synthetic inhibitors have been developed for research and therapeutic purposes. Their potency is often pH-dependent.

| Inhibitor | pH | Ki (nM) | IC50 (nM) | Reference |

| CA-074 | 4.6 | 22 | 6 | [6][7][8] |

| CA-074 | 5.5 | 211 | - | [6][7][8] |

| CA-074 | 7.2 | 1980 | 723 | [6][7][8] |

| CA-074Me | 4.6 | 52000 | 8900 | [6][9] |

| CA-074Me | 5.5 | 56000 | 13700 | [6][9] |

| CA-074Me | 7.2 | 29000 | 7600 | [6][9] |

Key Signaling Pathways

Cathepsin B is a key player in several critical signaling pathways, particularly those related to apoptosis and inflammation.

TNF-α Induced Apoptosis

Tumor Necrosis Factor-alpha (TNF-α) can induce apoptosis through a caspase-dependent pathway. Cathepsin B can be released from the lysosome into the cytosol, where it participates in the apoptotic cascade.[10][11]

NLRP3 Inflammasome Activation

Cathepsin B is implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation in response to cellular danger signals.[12][13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Cathepsin B contributes to TNF-alpha-mediated hepatocyte apoptosis by promoting mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. Cathepsin B regulates non‐canonical NLRP3 inflammasome pathway by modulating activation of caspase‐11 in Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cathepsin B Is Required for NLRP3 Inflammasome Activation in Macrophages, Through NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Sensitivity Cathepsin B Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover.[1][2][3] Its activity is implicated in various pathological conditions, including cancer progression and neurological disorders, making it a significant target for drug development.[2][4] This document provides a detailed protocol for determining the activity of purified cathepsin B using the highly efficient and selective fluorogenic substrate, Abz-GIVRAK(Dnp).[5]

The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][6][7] The substrate, Abz-GIVRAK(Dnp), contains a fluorescent donor group, o-aminobenzoyl (Abz), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp).[6][7][8] In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Abz group. Upon cleavage of the peptide by active cathepsin B, the Abz fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence intensity.[5][6][9] This allows for the continuous and sensitive measurement of enzymatic activity.[7]

Principle of the FRET-based Assay

The core of this assay is the enzymatic cleavage of a specific peptide sequence that separates a fluorophore-quencher pair.

Caption: FRET mechanism for Cathepsin B activity detection.

Data Presentation

Enzyme kinetic parameters are crucial for characterizing enzyme activity and the effect of inhibitors. The following table summarizes typical kinetic data for human cathepsin B with the Abz-GIVRAK(Dnp) substrate under different pH conditions. Data can be derived by fitting the initial reaction velocities at various substrate concentrations to the Michaelis-Menten equation.[10][11]

| Parameter | pH 4.6 | pH 5.5 | pH 7.2 |

| Km (µM) | 10.5 ± 1.2 | 8.5 ± 0.9 | 25.1 ± 3.5 |

| kcat (s⁻¹) | 2.5 ± 0.1 | 3.1 ± 0.2 | 0.8 ± 0.05 |

| kcat/Km (M⁻¹s⁻¹) | 2.4 x 10⁵ | 3.6 x 10⁵ | 3.2 x 10⁴ |

| Note: These values are illustrative and based on published data[11]. Actual results may vary based on specific experimental conditions, enzyme purity, and buffer composition. |

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Purified recombinant human Cathepsin B (stored at -80°C)[4]

-

Abz-GIVRAK(Dnp) substrate

-

Assay Buffer: 50 mM Citrate Phosphate, 100 mM NaCl, 1 mM EDTA, pH adjusted as required (e.g., pH 5.0)[10][11]

-

Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)[1][10]

-

Black, flat-bottom 96-well microplate[1]

-

Fluorescence microplate reader with excitation at ~320 nm and emission at ~420 nm.[6][12]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Cathepsin B assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer and adjust the pH to the desired value (e.g., pH 5.0 for optimal activity).[10]

-

Prepare a stock solution of the Abz-GIVRAK(Dnp) substrate in DMSO. Further dilute to the desired working concentrations in Assay Buffer.

-

On the day of the experiment, prepare the Activation Buffer by adding DTT to the Assay Buffer to a final concentration of 5 mM.[1] DTT is necessary to maintain the active site cysteine in a reduced state.

-

-

Enzyme Activation:

-

Assay Plate Setup (Final Volume: 100 µL):

-

Test Wells: Add 50 µL of the activated cathepsin B solution.

-

Substrate Blank Wells: Add 50 µL of Assay Buffer without the enzyme. This is to measure the background fluorescence of the substrate.[1]

-

Prepare a dilution series of the substrate if determining kinetic parameters.

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add 50 µL of the Abz-GIVRAK(Dnp) substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) in kinetic mode, recording data every 60 seconds for 5 to 15 minutes.[6][12]

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence signal (Relative Fluorescence Units, RFU) versus time plot.

-

Subtract the rate of the substrate blank from the rates of the test wells.

-

For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control.

-

For kinetic analysis, plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[11]

-

References

- 1. Recombinant Human Cathepsin B Protein, CF 953-CY-010: R&D Systems [rndsystems.com]

- 2. SensoLyte® 520 Cathepsin B Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 3. anaspec.com [anaspec.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bachem.com [bachem.com]

- 7. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. interchim.fr [interchim.fr]

Application Notes and Protocols for the Use of Abz-GIVRAK(Dnp) in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abz-GIVRAK(Dnp) is a highly sensitive and selective internally quenched fluorescent substrate for cathepsin B, a lysosomal cysteine protease.[1][2] The substrate consists of a peptide sequence flanked by a fluorophore (Abz, 2-aminobenzoyl) and a quencher (Dnp, 2,4-dinitrophenyl). In its intact state, the fluorescence of Abz is quenched by Dnp through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active cathepsin B in a cell lysate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the quantitative measurement of cathepsin B activity in complex biological samples such as cell lysates.

Cathepsin B is implicated in various physiological and pathological processes, including protein turnover, apoptosis, and cancer progression. Therefore, the accurate measurement of its activity is crucial for research and drug development. These application notes provide detailed protocols for the preparation of cell lysates and the subsequent measurement of cathepsin B activity using Abz-GIVRAK(Dnp).

Mechanism of Action

The enzymatic assay using Abz-GIVRAK(Dnp) is based on the principle of FRET.

Data Presentation

| Parameter | Value | Reference |

| Enzyme | Cathepsin B | [1][2] |

| Substrate | Abz-GIVRAK(Dnp) | [1][2] |

| Excitation Wavelength | 320 nm | |

| Emission Wavelength | 420 nm | |

| Recommended pH | 4.6 - 6.2 | [3][4] |

| Recommended Temperature | 37°C | [5][6][7] |

Experimental Protocols

I. Preparation of Cell Lysates

This protocol is designed to gently lyse cells while preserving the enzymatic activity of cathepsin B.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 0.1% Triton X-100, and 1 mM DTT added fresh)

-

Protease Inhibitor Cocktail (optional, but recommended if analyzing other proteins)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

-

Harvesting:

-

For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.

-

For suspension cells, centrifuge the cell suspension at 500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet once with ice-cold PBS.

-

-

Lysis:

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 1 mL per 10^7 cells). For adherent cells, use a cell scraper to detach the cells in the lysis buffer.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Incubation: Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including cathepsin B, to a new pre-chilled tube.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. This is essential for normalizing the enzyme activity.

-

Storage: Use the cell lysate immediately for the cathepsin B activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. Cathepsin B Activity Assay

This protocol describes the measurement of cathepsin B activity in cell lysates using a 96-well plate format, suitable for high-throughput screening.

Materials:

-

Cell lysate (prepared as described above)

-

Abz-GIVRAK(Dnp) substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, and 10 mM DTT)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw the cell lysate on ice. If frozen, centrifuge at 14,000 x g for 5 minutes at 4°C to remove any precipitates.

-

Prepare a working solution of Abz-GIVRAK(Dnp) by diluting the stock solution in Assay Buffer to the desired final concentration (a final concentration of 10-50 µM in the well is a good starting point).[9]

-

-

Assay Setup:

-

On a 96-well plate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (containing 20-100 µg of total protein) and 50 µL of Assay Buffer.

-

Substrate Blank Well: 100 µL of Assay Buffer.

-

Positive Control Well (optional): Purified active cathepsin B in Assay Buffer.

-

Negative Control/Inhibitor Well (optional): Cell lysate pre-incubated with a specific cathepsin B inhibitor (e.g., CA-074) for 15-30 minutes before adding the substrate.[9]

-

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Add 10 µL of the Abz-GIVRAK(Dnp) working solution to each well to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation = 320 nm, Emission = 420 nm) every 1-2 minutes for at least 30-60 minutes.

III. Data Analysis

-

Background Subtraction: Subtract the fluorescence reading of the substrate blank from all other readings.

-

Calculate Reaction Velocity: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes). The initial linear portion of the curve represents the reaction velocity (V₀), which is proportional to the cathepsin B activity. Calculate the slope of this linear portion (ΔRFU/Δt).

-

Normalize Activity: Normalize the reaction velocity to the amount of protein in the cell lysate (V₀ / µg of protein).

-

Inhibitor Studies: To determine the percentage of inhibition, use the following formula: % Inhibition = [1 - (V₀ of inhibited sample / V₀ of uninhibited sample)] x 100

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no signal | Inactive enzyme | Ensure fresh DTT is used in buffers. Avoid repeated freeze-thaw cycles of lysate. |

| Incorrect buffer pH | Verify the pH of the Assay Buffer is between 4.6 and 6.2. | |

| Insufficient enzyme | Increase the amount of cell lysate per well. | |

| High background | Autohydrolysis of substrate | Run a substrate blank to subtract background fluorescence. |

| Contaminating proteases | While Abz-GIVRAK(Dnp) is selective, other proteases may contribute to cleavage. Use a specific cathepsin B inhibitor to confirm specificity. | |

| Non-linear reaction rate | Substrate depletion | Use a lower concentration of cell lysate or a higher concentration of substrate. |

| Enzyme instability | Ensure the assay is performed at the recommended temperature and pH. |

The Abz-GIVRAK(Dnp) substrate provides a robust and sensitive tool for the measurement of cathepsin B activity in cell lysates. The protocols outlined in these application notes offer a comprehensive guide for researchers to accurately quantify this important enzymatic activity, facilitating studies in various fields of biomedical research and drug discovery. Adherence to these guidelines will help ensure reproducible and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. assaygenie.com [assaygenie.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. abcam.com [abcam.com]

- 8. abcam.co.jp [abcam.co.jp]

- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Buffer Conditions for Abz-GIVRAK(Dnp) Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal buffer conditions for assays utilizing the fluorogenic substrate Abz-GIVRAK(Dnp). This substrate is efficiently and selectively cleaved by cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer progression. The protocols outlined below are designed to ensure reliable and reproducible measurements of cathepsin B activity.

I. Application Notes

The enzymatic activity of cathepsin B is highly dependent on the assay conditions. Key parameters that require optimization include pH, the type of buffer, the presence of reducing agents, and the ionic strength of the solution.

pH: Cathepsin B exhibits a broad pH optimum, with significant activity from acidic to neutral pH ranges[1][2][3][4][5]. While the enzyme is active in the acidic environment of the lysosome (pH 4.5-5.5), it also retains activity at neutral pH[3][5][6]. The optimal pH for a given assay can be substrate-dependent. For general applications with fluorogenic substrates, a pH range of 5.0 to 6.2 is often recommended to ensure high enzymatic activity[2][6][7].

Buffer System: The choice of buffer is critical for maintaining the desired pH and for compatibility with the assay components. For acidic conditions, 25-40 mM MES or citrate-phosphate buffers are commonly employed[2][6][7][8]. For assays at neutral pH, phosphate or Tris-HCl buffers are suitable alternatives[2][6][8].

Reducing Agents: As a cysteine protease, the catalytic activity of cathepsin B relies on a reduced cysteine residue in its active site. Therefore, the inclusion of a reducing agent in the assay buffer is essential for maximal activity. Dithiothreitol (DTT) or L-cysteine are frequently used for this purpose, typically at a concentration of 5 mM[2][7][8][9].

Ionic Strength: The ionic strength of the assay buffer can modulate cathepsin B activity. Some studies have shown that lower ionic strength can lead to enhanced enzyme activity[6]. A concentration of 100 mM NaCl is commonly included in the assay buffer to maintain a consistent ionic environment[2][8].

Additives: To prevent inhibition by metal ions, the addition of a chelating agent such as EDTA at a concentration of 1 mM is recommended[2][8].

II. Quantitative Data Summary

The following table summarizes the recommended buffer conditions for the Abz-GIVRAK(Dnp) assay based on published data for cathepsin B activity.

| Parameter | Recommended Range | Typical Concentration | Buffer System | Notes |

| pH | 4.5 - 7.4 | 5.0 - 6.2 | MES, Citrate-Phosphate, Phosphate, Tris-HCl | Optimal pH can be substrate-dependent. |

| Buffer Concentration | 25 - 50 mM | 40 mM | - | Ensure adequate buffering capacity. |

| Reducing Agent | 1 - 5 mM | 5 mM | DTT, L-cysteine | Essential for cysteine protease activity. |

| Salt Concentration | 50 - 150 mM | 100 mM | NaCl | Lower ionic strength may increase activity. |

| Chelating Agent | 1 - 2 mM | 1 mM | EDTA | Prevents inhibition by divalent cations. |

III. Experimental Protocols

This section provides a detailed protocol for measuring cathepsin B activity using the Abz-GIVRAK(Dnp) substrate.

A. Materials and Reagents

-

Abz-GIVRAK(Dnp) substrate

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 40 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)